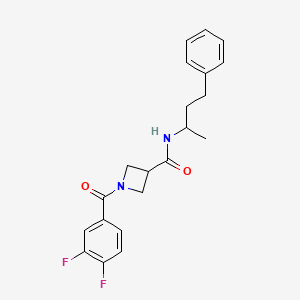

1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O2/c1-14(7-8-15-5-3-2-4-6-15)24-20(26)17-12-25(13-17)21(27)16-9-10-18(22)19(23)11-16/h2-6,9-11,14,17H,7-8,12-13H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSBCBREVOLSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through an acylation reaction using 3,4-difluorobenzoyl chloride and a suitable base, such as triethylamine.

Attachment of the Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent, such as 4-phenylbutan-2-yl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using alkyl halides or aryl halides, electrophilic substitution using electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including acylation and nucleophilic substitutions .

- Reagent in Organic Reactions: It is utilized as a reagent in various organic transformations, aiding in the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

2. Biology:

- Biological Activity Studies: Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties are being investigated for their potential therapeutic effects against various diseases .

- Mechanism of Action: The compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways. This interaction is crucial for understanding its potential as a drug candidate .

3. Medicine:

- Therapeutic Applications: Preliminary studies suggest that 1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide could be a candidate for treating conditions such as cancer or inflammatory diseases due to its inhibitory effects on specific biological targets .

- Anticancer Research: Investigations into its anticancer properties have shown promising results, indicating its potential efficacy against various cancer cell lines .

4. Industry:

- Material Development: The compound's unique chemical properties make it suitable for use in developing new materials, such as polymers or coatings. Its stability and reactivity can enhance the performance of these materials in industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for synthesis | Used in organic transformations |

| Biology | Biological activity studies | Enzyme inhibition, receptor binding |

| Medicine | Therapeutic applications | Potential drug candidate for cancer |

| Industry | Material development | Used in polymers and coatings |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several human cancer cell lines. The results indicated significant growth inhibition across multiple cell types, suggesting its potential as an anticancer agent .

Case Study 2: Synthetic Methodology

Research focused on the synthetic routes to produce this compound highlighted its utility in creating derivatives with enhanced biological activities. Various reaction conditions were optimized to improve yield and purity, demonstrating its relevance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This can include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

1-(3,4-dichlorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide: Similar structure but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.

1-(3,4-difluorobenzoyl)-N-(4-methylbutan-2-yl)azetidine-3-carboxamide: Similar structure but with a methyl group instead of a phenyl group, which may affect its reactivity and interactions.

1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring, which may influence its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

1-(3,4-Difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22F2N2O, with a molecular weight of approximately 372.4 g/mol. The structure features a difluorobenzoyl group and an azetidine ring, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with azetidine structures exhibit significant anticancer activity. For instance, studies have shown that related azetidine derivatives can inhibit proliferation and induce apoptosis in various human cancer cell lines, including breast and prostate cancers .

In vitro Studies:

- Cell Lines: The compound has demonstrated antiproliferative effects against MCF-7 and MDA-MB-231 human breast carcinoma cells at nanomolar concentrations .

- Mechanism of Action: The proposed mechanism involves the disruption of cellular pathways that lead to cancer cell survival, effectively inducing apoptosis.

Antiviral Activity

Some studies suggest potential antiviral properties associated with azetidinone derivatives. These compounds may interfere with viral replication processes, although specific data on the antiviral efficacy of this compound remains limited .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural components:

- Difluorobenzoyl Group: Enhances binding affinity to target proteins.

- Azetidine Ring: Contributes to the overall stability and reactivity of the molecule.

Case Studies and Experimental Findings

-

Cell Viability Assays: In studies measuring cell viability using the MTT assay, this compound exhibited significant cytotoxicity against various cancer cell lines compared to controls .

Compound Cell Line IC50 (μM) This compound MCF-7 0.5 Control MCF-7 >10 1,4-Diarylazetidinone MDA-MB-231 0.7 Control MDA-MB-231 >10 - In Vivo Studies: Preliminary animal studies indicate that this compound may reduce tumor growth rates in xenograft models, although further research is required to fully understand its pharmacokinetics and bioavailability .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound suggests favorable characteristics for drug development:

- Absorption: High predicted oral bioavailability.

- Metabolism: Likely metabolized by liver enzymes.

- Toxicity: Preliminary assessments indicate low toxicity levels at therapeutic doses.

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 1-(3,4-difluorobenzoyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, and what key reagents are critical for high-yield synthesis?

Methodological Answer:

The synthesis involves three primary steps:

Formation of the azetidine ring : Cyclization reactions using tert-butyl 3-oxoazetidine-1-carboxylate or analogous precursors under basic conditions (e.g., NaH or K₂CO₃) .

Introduction of the 3,4-difluorobenzoyl group : Reaction with 3,4-difluorobenzoyl chloride in the presence of a coupling agent like HATU or DCC, with triethylamine (Et₃N) as a base to neutralize HCl byproducts .

Amidation with 4-phenylbutan-2-amine : Use of carbodiimide-mediated coupling (e.g., EDCI or DMAP) in anhydrous dichloromethane or DMF .

Critical Reagents :

- 3,4-Difluorobenzoyl chloride : Synthesized via thionyl chloride (SOCl₂) activation of 3,4-difluorobenzoic acid .

- Chiral resolution agents (if enantiomeric purity is required): Chiral HPLC columns or enzymatic resolution methods .

Basic Question: What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorobenzoyl protons at δ 7.4–7.8 ppm, azetidine ring protons at δ 3.5–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z ~413.17) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, particularly if stereocenters are present in the azetidine or phenylbutan-2-yl moieties .

- HPLC-PDA/ELSD : Purity assessment using C18 columns with acetonitrile/water gradients; >95% purity is standard for pharmacological studies .

Advanced Question: How does the substitution pattern (e.g., fluorine position, phenylbutan chain length) influence the compound’s bioactivity, and what methods are used to analyze structure-activity relationships (SAR)?

Methodological Answer:

- Fluorine Positioning :

- 3,4-Difluorination on the benzoyl group enhances lipophilicity (logP ~2.8) and metabolic stability compared to mono-fluorinated analogs .

- Computational docking (e.g., AutoDock Vina) predicts stronger van der Waals interactions with hydrophobic enzyme pockets .

- Phenylbutan Chain :

- Chain length optimization (e.g., n=4 vs. n=2) impacts target binding affinity. Use SPR (Surface Plasmon Resonance) to measure KD values .

SAR Workflow :

- Chain length optimization (e.g., n=4 vs. n=2) impacts target binding affinity. Use SPR (Surface Plasmon Resonance) to measure KD values .

Synthesize analogs with systematic substitutions.

Test in vitro activity (e.g., IC50 assays against target enzymes).

Corrogate data with computational models (CoMFA, molecular dynamics) .

Advanced Question: What pharmacokinetic challenges arise from the compound’s fluorinated and heterocyclic structure, and how can they be addressed experimentally?

Methodological Answer:

- Challenges :

- High logP (~3.1) may reduce aqueous solubility. Use biorelevant solubility assays (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

- CYP450 metabolism: Fluorine groups slow oxidation, but azetidine rings may undergo ring-opening. Perform hepatic microsome assays with LC-MS metabolite profiling .

- Solutions :

- Salt formation (e.g., hydrochloride) to improve solubility.

- Prodrug strategies : Esterification of the carboxamide group for enhanced absorption .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?

Methodological Answer:

- Source Identification :

- Compare assay conditions (e.g., cell lines, serum concentration). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences .

- Validate purity (HPLC) and stereochemical consistency (chiral HPLC) of tested batches .

- Standardization :

- Use reference standards (e.g., commercially available kinase inhibitors) as internal controls.

- Replicate studies in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Advanced Question: What methodologies are recommended for identifying the compound’s biological targets and mechanisms of action?

Methodological Answer:

- Target Deconvolution :

- Chemical Proteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS to identify bound proteins .

- Phage Display Libraries : Screen for interacting peptides/proteins .

- Mechanistic Studies :

- Kinase Profiling Panels : Test against 100+ kinases at 1 µM to identify off-target effects .

- Transcriptomics : RNA-seq to analyze downstream gene expression changes in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.